molecular formula C9H11ClFNO B2511772 6-Fluoro-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride CAS No. 2253641-23-3

6-Fluoro-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride

Cat. No. B2511772
CAS RN: 2253641-23-3
M. Wt: 203.64
InChI Key: DMMPEZPQKIWJCX-UHFFFAOYSA-N
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Description

6-Fluoro-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride is a chemical compound with a molecular weight of 203.64 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is provided , which can be used to generate its molecular structure. The InChI code is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information in databases and on the web.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 203.64 . More specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the available sources.

Scientific Research Applications

Chemical Synthesis and Resolution

  • The enantioselective resolution of racemic 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, a related compound, has been effectively achieved by recrystallization, demonstrating its application in producing enantiomerically pure substances, which is critical in pharmaceutical synthesis (Bálint et al., 2000).

Crystal Engineering and Structural Analysis

  • Studies on the crystal structures of compounds based on the molecular motif of 6-methoxy 1,2-diphenyl-1,2,3,4-tetrahydroisoquinoline, with different fluoro substitutions, provide insights into the impact of organic fluorine on molecular packing features. These insights are valuable for the design of materials with specific physical properties (Choudhury & Row, 2006).

Pharmacological Applications

  • The synthesis and pharmacological evaluation of various 1,2,3,4-tetrahydroisoquinoline derivatives, including those with fluoro-substitutions, highlight their potential as novel antihypertensive agents. These studies emphasize the importance of substituent and its position on the tetrahydroisoquinoline ring for potent in vitro activity (Watanuki et al., 2011).
  • Another research area focuses on the synthesis of novel Tacrine-tetrahydroisoquinoline hybrids, evaluated as acetylcholinesterase inhibitors for potential use in treating neurodegenerative diseases. This showcases the application of 6-fluoro-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride derivatives in developing treatments for conditions like Alzheimer's disease (Ming, 2011).

Antitumor Activity

  • The exploration of 6-fluoro-4-oxopyrido[2,3-a]carbazole-3-carboxylic acids and related structures for their antimicrobial and antiproliferative activity against cancer cells underlines the therapeutic potential of fluoro-substituted isoquinolines. This research signifies the role of structural modifications in enhancing the cytotoxic effects against specific cancer cell lines, providing a path for the development of new anticancer agents (Al-Trawneh et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The specific hazard statements are not provided in the available sources, but they can be found in the Material Safety Data Sheet (MSDS) for this compound .

properties

IUPAC Name

6-fluoro-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c10-8-3-6-1-2-11-5-7(6)4-9(8)12;/h3-4,11-12H,1-2,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMPEZPQKIWJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=C(C=C21)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride

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